2-Amino-5-cyano-N,3-dimethylbenzamide
Description
2-Amino-5-cyano-N,3-dimethylbenzamide is an organic compound characterized by a benzamide (B126) backbone substituted with amino, cyano, and methyl functional groups. smolecule.com Its specific structure, featuring an amino group at the 2-position, a cyano group at the 5-position, and N,3-dimethyl groups, makes it a subject of targeted academic and industrial research. smolecule.comnih.gov Investigations primarily focus on its synthesis and its role as a crucial intermediate in the production of other complex molecules. google.comgoogleapis.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-cyano-N,3-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-3-7(5-11)4-8(9(6)12)10(14)13-2/h3-4H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCPQZOXOQZEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)NC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648915 | |
| Record name | 2-Amino-5-cyano-N,3-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890707-29-6 | |
| Record name | 2-Amino-5-cyano-N,3-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890707-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2-amino-5-cyano-N,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890707296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 2-amino-5-cyano-N,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-5-cyano-N,3-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-cyano-N,3-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Route Development for 2 Amino 5 Cyano N,3 Dimethylbenzamide
Established Synthetic Pathways and Chemical Transformations
The primary routes for synthesizing 2-Amino-5-cyano-N,3-dimethylbenzamide hinge on two fundamental reaction types: cyanation and amidation. The sequence typically begins with a halogenated anthranilic acid derivative, which undergoes a cyanation reaction, followed by an amidation step to yield the final product.
Cyanation Reactions of Halogenated Precursors
The introduction of a cyano (-CN) group at the C5 position of the benzamide (B126) ring is a pivotal step, commonly achieved by replacing a halogen atom, such as bromine. This transformation can be accomplished through either nucleophilic aromatic substitution or metal-catalyzed processes.
A direct method for producing the cyano-substituted intermediate involves the reaction of a 5-halo-2-amino-3-methylbenzamide derivative with a cyanide salt. The use of 2-amino-5-bromo-N,3-dimethylbenzamide as a starting material is a common approach.
One documented method involves reacting 2-amino-5-bromo-N,3-dimethylbenzamide with sodium cyanide. smolecule.comgoogleapis.com The reaction can be carried out in a solvent such as chlorobenzene (B131634) or 1,3,5-trimethylbenzene under a nitrogen atmosphere. googleapis.com Powdered sodium cyanide is often used to facilitate the reaction. googleapis.com
Alternatively, copper(I) cyanide (CuCN) is employed for the cyanation of the corresponding bromine compounds, specifically 2-amino-5-cyano-3-methylbenzoic esters, which are precursors to the final amide. google.comgoogle.com This method can be conducted at elevated temperatures. smolecule.com The resulting cyanoanthranilic esters can then be used in the subsequent amidation step without extensive purification. google.comgoogle.com
Table 1: Nucleophilic Cyanation Conditions
| Halogenated Precursor | Cyanide Source | Solvent | Key Conditions | Reference |
|---|---|---|---|---|
| 2-Amino-5-bromo-N,3-dimethylbenzamide | Sodium Cyanide (NaCN) | Chlorobenzene or 1,3,5-trimethylbenzene | Nitrogen atmosphere, powdered NaCN | googleapis.com |
| 2-Amino-5-bromo-3-methylbenzoic esters | Copper(I) Cyanide (CuCN) | Not specified | Elevated temperatures (e.g., ~170°C) | smolecule.comgoogle.com |
Modern synthetic chemistry often favors catalytic methods due to their efficiency and milder reaction conditions. Palladium-catalyzed cyanation represents a significant alternative to direct nucleophilic substitution. google.com These processes can, however, face challenges such as the removal of the metal catalyst from the final product and potential dehalogenation side reactions. google.comgoogle.com
The use of zinc cyanide (Zn(CN)₂) in conjunction with a palladium catalyst is a documented method for this transformation. googleapis.com The reaction is typically performed in a solvent like N,N-dimethylformamide (DMF). googleapis.com To enhance the reaction, zinc dust may also be included. smolecule.com These catalytic systems are sensitive to oxygen, necessitating the use of deoxygenated solvents and an inert atmosphere, such as nitrogen or argon, for optimal performance. googleapis.com The reaction temperature for these catalytic cyanations typically ranges from 20°C to 100°C. googleapis.com
Table 2: Catalytic Cyanation Parameters
| Catalyst System | Cyanide Source | Additive | Typical Solvents | Temperature Range | Reference |
|---|---|---|---|---|---|
| Palladium Catalyst | Zinc Cyanide (Zn(CN)₂) | Zinc Dust | N,N-Dimethylformamide (DMF) | 20°C - 100°C | smolecule.comgoogleapis.com |
Amidation Reactions for Benzamide Moiety Formation
The final step in the primary synthetic route is the formation of the N-methylbenzamide group. This is typically achieved through the aminolysis of a 2-amino-5-cyano-3-methylbenzoic ester intermediate.
The conversion of 2-amino-5-cyano-3-methylbenzoic esters into this compound is accomplished by reacting the ester with methylamine (B109427) (MeNH₂). google.comgoogle.comwipo.int This reaction can produce the target compound in high yield and purity. google.comgoogle.com The process is versatile, allowing for the use of various alkyl esters of the 2-amino-5-cyano-3-methylbenzoic acid. google.com The reaction is often carried out in a suitable solvent, such as methanol, where methylamine is commercially available as a solution. google.com
The efficiency of the amidation reaction can be significantly influenced by the presence of a basic catalyst. While the reaction can proceed without any additives, the admixture of a base can facilitate the transformation. google.comgoogle.com A range of bases has been identified as effective for this purpose.
Table 3: Catalysts for Amidation
| Reactant | Reagent | Catalyst Examples | Outcome | Reference |
|---|---|---|---|---|
| 2-Amino-5-cyano-3-methylbenzoic esters | Methylamine (MeNH₂) | Sodium Methoxide, Sodium Hydride, Triethylamine, and others | Formation of this compound | google.comgoogle.com |
Advanced Synthetic Strategies and Process Optimization
The evolution of synthetic routes for this compound has been driven by the need for more efficient, economical, and sustainable manufacturing processes. Key areas of advancement include the development of one-pot reactions, methodologies aimed at improving yield and purity, and the integration of green chemistry principles.
Methodologies for Yield Maximization and Purity Improvement
Efforts to optimize the synthesis of this compound have led to various methods that successfully maximize yield and enhance product purity. One common route involves the cyanation of a halogenated precursor, 2-amino-5-bromo-N,3-dimethylbenzamide.
Direct cyanation using sodium cyanide in a suitable solvent like N,N-dimethylacetamide or tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere can produce the target compound with purity as high as 99%. smolecule.com Another established method is a palladium-catalyzed cyanation using zinc cyanide. A reaction conducted in N,N-dimethylacetamide (DMA) with a palladium catalyst resulted in a 95% yield of this compound. googleapis.com
Another primary pathway involves the reaction of 2-amino-5-cyano-3-methylbenzoic esters with methylamine. This amidation step is crucial and can be performed with or without a base catalyst to yield the final product. google.comgoogle.com Using this approach, the final product typically precipitates from the reaction mixture and can be isolated by filtration, achieving yields between 82% and 90% with purities of approximately 93-95% as measured by HPLC. google.com The purification of the intermediate esters is a key factor in obtaining the final compound in high purity and quality. google.com
The table below summarizes findings from various synthetic methods focused on yield and purity.
| Precursor | Reagents & Conditions | Yield | Purity |
| 2-Amino-5-bromo-N,3-dimethylbenzamide | Pd catalyst, Zn(CN)₂, DMA | 95% | Not specified |
| 2-Amino-5-bromo-N,3-dimethylbenzamide | Sodium cyanide, THF/N,N-dimethylacetamide | Not specified | Up to 99% |
| 2-Amino-5-cyano-3-methylbenzoic esters | Methylamine | 82-90% | 93-95% (HPLC) |
| Ethyl 2-amino-5-cyano-3-methylbenzoate | Methylamine, Sodium methoxide, Methanol | 95.9% | 99.0% (LC) |
Green Chemistry Principles in Compound Synthesis
The application of green chemistry principles is increasingly important in chemical manufacturing to reduce environmental impact. In the synthesis of this compound and its precursors, several strategies align with these principles.
One key aspect is the use of less hazardous and more easily recyclable materials. For example, there is a recognized need for cyanation methods that avoid heavy metals like zinc and high-boiling, water-soluble solvents like N,N-dimethylformamide (DMF), which are difficult to recycle. googleapis.com The use of alkali metal cyanides, such as sodium or potassium cyanide, is considered less costly and simplifies product purification. googleapis.com
The development of one-pot syntheses, as discussed previously, is a core green chemistry strategy because it reduces energy consumption, solvent use, and waste generation by eliminating intermediate isolation and purification steps. researchgate.net Furthermore, the use of water as a solvent, where feasible, is a significant step toward a more environmentally benign process. researchgate.net The bromination of precursors using a combination of hydrogen bromide and hydrogen peroxide is also considered a greener alternative, as the primary byproduct is water. google.comgoogle.com These approaches highlight a trend towards developing synthetic routes that are not only efficient but also sustainable. researchgate.netresearchgate.net
Preparation of Key Precursors and Intermediates
Halogenation of 2-Amino-3-methylbenzoic Acid Derivatives (e.g., Bromination with HBr/H₂O₂)
The introduction of a halogen atom at the 5-position of the anthranilic acid ring is a common and crucial step in the synthetic pathway. A widely used and effective method for this transformation is the bromination of 2-amino-3-methylbenzoic acid or its ester derivatives. The use of a mixture of hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) is a well-established technique for this purpose. google.comgoogle.com
This method is considered advantageous because it avoids the need for elemental bromine and the byproducts are generally benign. The reaction proceeds by treating a solution of the 2-amino-3-methylbenzoic acid derivative with HBr, followed by the addition of H₂O₂. google.com This process has been shown to produce the corresponding 5-bromo derivatives in high purity and yield, which can then be carried forward to the cyanation step. google.com This halogenation can also be achieved with other reagents like N-bromosuccinimide (NBS). googleapis.com
Synthesis of 2-Amino-5-cyano-3-methylbenzoic Esters
The synthesis of 2-amino-5-cyano-3-methylbenzoic esters is a critical intermediate stage leading to the final product. These esters are typically prepared through the cyanation of the corresponding 5-bromo-3-methylbenzoic esters. google.comgoogle.com A common method involves reacting the bromo-ester with copper(I) cyanide (CuCN) in a solvent such as N,N-dimethylacetamide at elevated temperatures (e.g., 170°C). google.com
Following the reaction, purification steps are necessary to remove inorganic salts and residual copper. This often involves washing with an ammonia (B1221849) solution and water to yield the desired cyano-ester as a solid. google.comgoogle.com For example, methyl 2-amino-5-cyano-3-methylbenzoate has been prepared from its bromo-precursor with an 88.2% yield and a purity of 95.6%. google.com The purity of this ester intermediate is critical for the success of the subsequent amidation reaction with methylamine to form the final this compound. google.com
The table below details the synthesis of a key ester intermediate.
| Reactant | Reagents & Conditions | Product | Yield | Purity |
| Pentyl 2-amino-5-bromo-3-methylbenzoate | Copper cyanide, N,N-dimethylacetamide, 170°C, 6 hours | Pentyl 2-amino-5-cyano-3-methylbenzoate | Not specified | Not specified |
| Methyl 2-amino-5-bromo-3-methylbenzoate | Copper(I) cyanide, Ammonia wash | Methyl 2-amino-5-cyano-3-methylbenzoate | 88.2% | 95.6% (NMR) |
Biological Activity and Pharmacological Investigations of 2 Amino 5 Cyano N,3 Dimethylbenzamide
Mechanistic Elucidation of Bioactivity
Enzyme Inhibition Studies
The direct inhibitory effect of 2-Amino-5-cyano-N,3-dimethylbenzamide on cyclooxygenase (COX) enzymes has not been extensively documented in available scientific literature. However, the broader chemical class of benzamides has been a subject of investigation for anti-inflammatory properties, which often involve the inhibition of COX enzymes. nih.govnih.gov
COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.com Inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Research into various substituted benzamide (B126) structures has shown that they can be designed as selective inhibitors of COX-1 or COX-2. nih.govcapes.gov.br For instance, studies on N-2-(phenylamino) benzamide derivatives have demonstrated their potential as dual inhibitors of COX-2 and other cancer-related enzymes. nih.gov Similarly, modifications to other benzamide scaffolds have yielded compounds with potent analgesic effects attributed to COX-1 inhibition.
While these studies establish a precedent for benzamide derivatives as COX inhibitors, specific research to confirm or quantify the COX inhibition activity of this compound is not presently available.
While direct enzymatic interaction studies on this compound are limited, extensive research has been conducted on the metabolic fate of Cyantraniliprole, the active insecticide synthesized from it. The metabolism of Cyantraniliprole involves several enzymatic processes, primarily categorized as phase I and phase II reactions. researchgate.netmdpi.com
In plants, such as tomatoes, Cyantraniliprole undergoes significant biotransformation. researchgate.netnih.gov The major metabolic pathways include:
Ring Closure: Formation of the metabolite IN-J9Z38, which is a key and often major transformation product. nih.govresearchgate.net
N-demethylation: This process leads to the formation of metabolites like IN-MLA84. researchgate.netresearchgate.net
Glycosylation: A phase II reaction where metabolites are conjugated with sugar molecules, such as in the formation of TP619 from IN-MLA84. researchgate.netnih.gov
Studies have shown that the metabolism of Cyantraniliprole can be tissue-specific, with foliage often being the primary site of transformation. nih.govresearchgate.net The activity of detoxification enzymes, such as carboxylesterases (CarE) and glutathione (B108866) S-transferases (GSTs), has been shown to be induced in insects exposed to Cyantraniliprole, indicating their role in its metabolism and detoxification. mdpi.comnih.govresearchgate.net
Table 1: Major Metabolic Pathways and Metabolites of Cyantraniliprole in Tomato Plants
| Metabolic Pathway | Key Metabolite(s) Formed | Description | Reference |
|---|---|---|---|
| Ring Closure | IN-J9Z38 | A prominent phase-I transformation pathway of Cyantraniliprole. IN-J9Z38 often serves as a key intermediate for subsequent reactions. | researchgate.netresearchgate.netnih.gov |
| N-demethylation | IN-MLA84 | Another significant phase-I pathway involving the removal of a methyl group. | researchgate.netresearchgate.netnih.gov |
| Glycosylation | TP619, TP633 | A phase-II conjugation reaction where metabolites like IN-MLA84 and IN-J9Z38 are glycosylated. | researchgate.netnih.gov |
Receptor Activation and Modulation
The primary and most well-documented mechanism of action for the insecticide Cyantraniliprole is the potent and selective activation of ryanodine (B192298) receptors (RyRs) in insects. mdpi.comresearchgate.netnih.gov RyRs are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells and the endoplasmic reticulum of non-muscle cells. researchgate.netnih.gov
Cyantraniliprole belongs to the anthranilic diamide (B1670390) class of insecticides, which bind to insect RyRs at a site distinct from that of the natural ligand, ryanodine. mdpi.comnih.gov This binding locks the receptor in an open state, leading to an uncontrolled and continuous release of calcium ions (Ca2+) from internal stores into the cytoplasm. mdpi.comnih.gov This action is highly selective for insect RyRs, with significantly lower affinity for mammalian receptors, which contributes to its favorable toxicological profile for non-target species. researchgate.net The activation of these receptors disrupts normal muscle function, causing rapid feeding cessation, lethargy, muscle paralysis, and ultimately, the death of the target insect pest. mdpi.comresearchgate.net
The activation of ryanodine receptors by Cyantraniliprole directly and profoundly disrupts intracellular calcium homeostasis in the cells of susceptible invertebrates. mdpi.comnih.govscienceopen.com Calcium is a critical second messenger that regulates a vast array of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. nih.gov The normal functioning of these processes depends on the precise spatial and temporal control of intracellular calcium concentrations.
By forcing the ryanodine receptor channels to remain open, Cyantraniliprole causes a massive and unregulated efflux of stored Ca2+ from the sarcoplasmic/endoplasmic reticulum into the cytosol. mdpi.comnih.gov This sustained increase in cytoplasmic calcium concentration leads to:
Immediate cessation of feeding: One of the first observable effects on insect pests.
Uncontrolled muscle contraction and paralysis: The depletion of internal calcium stores and the high cytoplasmic calcium levels impair the ability of muscles to contract and relax properly. mdpi.comresearchgate.net
Cellular dysfunction and death: The disruption of calcium signaling pathways ultimately leads to the death of the insect. mdpi.com
This disruption of calcium homeostasis is the pivotal event that translates receptor activation into the insecticidal effect observed. researchgate.netresearchgate.net
Table 2: Summary of Pharmacological Effects of Cyantraniliprole
| Pharmacological Target/Process | Effect | Consequence for Invertebrate Pest | Reference |
|---|---|---|---|
| Ryanodine Receptors (RyR) | Potent and selective activation | Channel remains in an open state | mdpi.comresearchgate.netnih.gov |
| Intracellular Calcium (Ca2+) Stores | Uncontrolled and continuous release of Ca2+ | Depletion of internal Ca2+ stores, elevated cytoplasmic Ca2+ | mdpi.comnih.gov |
| Muscle Function | Disruption of contraction/relaxation cycle | Rapid feeding cessation, lethargy, paralysis, and death | researchgate.netresearchgate.net |
Investigation of Cellular Metabolism and Signaling Pathway Modulation
The primary documented activity of this compound relates to its role within the insect pest control industry. The compound is a known impurity and a metabolite of the insecticide Cyantraniliprole. lookchem.comchemicalbook.com Research indicates that this chemical family, the cyano anthranilamides, functions by modulating specific invertebrate signaling pathways. chemicalbook.com
Preliminary Biological Assessments
Direct and detailed investigations into the specific anticancer properties of this compound are not extensively documented in the available scientific literature. However, the broader class of chemical structures containing cyano and amino-pyrimidine groups has been a subject of significant interest in oncology research for their potential as cytotoxic agents. nih.gov
For context, various pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their ability to inhibit the growth of diverse cancer cell lines, including leukemia and solid tumors. nih.gov These related compounds have demonstrated mechanisms that include inducing apoptosis and causing cell-cycle arrest at the G2/M phase. nih.gov While these findings highlight the potential of the chemical scaffold, specific data on the anticancer activity of this compound remains to be fully elucidated.
Table 1: Examples of Anticancer Activity in Structurally Related Pyrimidine-5-Carbonitrile Compounds Note: This data is for structurally related compounds, not this compound, and is presented for contextual purposes.
| Compound | Cancer Type/Cell Line | Activity | IC₅₀ / GI₅₀ Value | Source |
| Compound XIII | Melanoma, Leukemia, Non-small cell lung, Renal | Strong anticancer activity | 3.37, 3.04, 4.14, 2.4 µM, respectively | nih.gov |
| Compound XIV | HCT-116, HepG-2, MCF-7, A549 | High activity against EGFRWT and mutant EGFRT790M | 0.09 and 4.03 µM, respectively | nih.gov |
| Compound XVII | Leukemia SR cell line | Antiproliferative impact, cell cycle disruption | GI₅₀: 6.15 µM | nih.gov |
| 2-aminopyrimidine XIX | SW480 cancer cell line | Significant cytotoxic activity | 11.08 µM | nih.gov |
Specific studies focused on the anti-inflammatory activity profile of this compound are not detailed in the reviewed sources. The potential for compounds with related structural motifs to influence inflammatory pathways has been explored in other contexts. For instance, research into certain 2-amino-thiophene derivatives has shown that they can act as activators of the NRF2 antioxidant pathway, which plays a role in negatively controlling the NF-κB inflammatory signaling pathway. nih.gov These compounds demonstrated significant inhibition of nitric oxide (NO) and pro-inflammatory cytokines in cellular models. nih.gov However, this research pertains to a different class of molecules, and similar investigations have not been reported for this compound.
Table 2: Anti-inflammatory Activity of Structurally Unrelated NRF2 Activators Note: This data is for compounds not directly related to this compound and is shown to illustrate research into anti-inflammatory mechanisms.
| Compound | Concentration | Nitric Oxide (NO) Inhibition | Source |
| THBT 3a | 50 µM | 87.07 ± 1.22 % | nih.gov |
| THBT 3b | 50 µM | 80.39 ± 5.89 % | nih.gov |
| THBT 2a | 50 µM | 78.04 ± 2.86 % | nih.gov |
| Sulforaphane (reference) | 10 µM | 91.57 % | nih.gov |
Significance as an Intermediate in Biologically Active Compounds
The most significant and well-documented application of this compound is its crucial role as a key intermediate in the synthesis of anthranilic diamide insecticides. lookchem.comwipo.int These insecticides, including the commercially important compounds Cyantraniliprole and Chlorantraniliprole, are widely used in agriculture. wipo.intresearchgate.net
The established role of this compound in producing highly effective insecticides underscores its importance in the ongoing exploration of novel agrochemicals. wipo.int The existence of numerous patents detailing optimized synthesis methods for this compound highlights the chemical industry's interest in it as a valuable starting material for developing new pest control agents based on the anthranilamide scaffold. google.comgoogle.comgoogle.com
In the pharmaceutical realm, while specific drugs derived from this compound are not identified in the search results, its status as a commercially available and synthetically useful molecule positions it as a potential building block for drug discovery. sigmaaldrich.comkeyorganics.net The benzamide structural motif is present in a wide range of pharmacologically active compounds, and the exploration of novel derivatives for therapeutic applications is an active area of medicinal chemistry.
Structure Activity Relationships Sar and Rational Molecular Design of 2 Amino 5 Cyano N,3 Dimethylbenzamide
Identification of Pharmacophoric Features
The pharmacophore of an active molecule comprises the essential spatial and electronic features necessary to ensure optimal interaction with a specific biological target. For 2-Amino-5-cyano-N,3-dimethylbenzamide, its role as a precursor to insecticides like Cyantraniliprole informs the identity of its key features. chemicalbook.com These include the 2-amino group, the N,3-dimethylbenzamide backbone, and, critically, the cyano group at the 5-position of the benzene (B151609) ring. The synthesis of the compound is often achieved by the cyanation of a corresponding bromine-substituted precursor, highlighting the importance of introducing this specific functional group. google.comgoogle.com
The cyano (-C≡N) group at the 5-position is arguably the most significant functional group in determining the compound's reactivity and its ultimate utility. As a potent electron-withdrawing group, the cyano substituent significantly influences the electronic properties of the aromatic ring. This enhanced electrophilicity is a key factor in its synthesis, for instance, in facilitating the nucleophilic substitution of a halogen atom with a cyanide ion, a common method for its preparation. googleapis.comgoogle.com
From a biological standpoint, the cyano group is integral to the activity of the final insecticidal products derived from this intermediate. Anthranilamide insecticides function by targeting and activating insect ryanodine (B192298) receptors, leading to uncontrolled calcium release from muscle cells and causing paralysis and death of the pest. chemicalbook.com The electronic nature and size of the substituent at the 5-position are critical for effective binding to this receptor. The presence of the cyano group in Cyantraniliprole, for which this compound is an impurity or intermediate, underscores its role as a key pharmacophoric element for insecticidal activity. chemicalbook.com The development of related insecticides, such as Chlorantraniliprole, which features a chlorine atom at the same position, further emphasizes the importance of the 5-substituent in defining the molecule's bioactivity profile. wipo.int
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem nih.gov |
| Molecular Formula | C₁₀H₁₁N₃O | PubChem nih.gov |
| Molecular Weight | 189.21 g/mol | PubChem nih.gov |
| CAS Number | 890707-29-6 | PubChem nih.gov |
| Physical Form | Solid | Sigma-Aldrich sigmaaldrich.com |
| InChIKey | UOCPQZOXOQZEGV-UHFFFAOYSA-N | PubChem nih.gov |
Table 2: Comparison of 2-Amino-N,3-dimethylbenzamide Analogs with Different 5-Position Substituents
| Compound Name | Position 5 Substituent | Role / Significance | Related Insecticide |
| This compound | Cyano (-CN) | Intermediate in the synthesis of cyano-anthranilamide insecticides. google.comchemicalbook.com | Cyantraniliprole |
| 2-Amino-5-bromo-N,3-dimethylbenzamide | Bromo (-Br) | Precursor for the synthesis of the 5-cyano analog via cyanation reaction. googleapis.com | (Precursor) |
| 2-Amino-5-chloro-N,3-dimethylbenzamide | Chloro (-Cl) | Intermediate in the synthesis of chloro-anthranilamide insecticides. wipo.int | Chlorantraniliprole |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Amino-5-cyano-N,3-dimethylbenzamide in academic settings?
- Methodological Answer : The synthesis typically involves a multi-step process, including nitrile group introduction and benzamide formation. Researchers should optimize reaction conditions (e.g., temperature, catalysts like Pd/C for hydrogenation) to avoid side reactions. Purity (>98%) is critical, and intermediates must be validated via HPLC or LC-MS. Solubility in organic solvents (e.g., DMF, acetonitrile) should guide solvent selection .
Q. Which analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm substituent positions (e.g., methyl and cyano groups). IR spectroscopy can validate the amide carbonyl stretch (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (C₁₀H₁₁N₃O; MW 189.21 g/mol). X-ray crystallography may resolve ambiguities in crystal packing .
Q. How does solubility impact experimental design for this compound?
- Methodological Answer : The compound is slightly soluble in water (2.8 g/L at 25°C) but dissolves better in polar aprotic solvents. For in vitro studies, prepare stock solutions in DMSO and dilute in buffer systems (pH 6–8) to avoid precipitation. Solubility predictions using ACD/Labs software (v14.00) can guide solvent selection .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., density, stability)?
- Methodological Answer : Discrepancies in density (1.20±0.1 g/cm³) or thermal stability may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify melting points and thermogravimetric analysis (TGA) to assess decomposition thresholds. Cross-validate data with independent sources (e.g., PubChem, ChemSpider) .
Q. What computational strategies are effective for modeling this compound’s reactivity?
- Methodological Answer : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular dynamics simulations can model solvation effects. Validate predictions with experimental kinetics data (e.g., reaction rates with electrophiles) .
Q. How to design stability studies for long-term storage in research settings?
- Methodological Answer : Conduct accelerated stability testing under varying temperatures (4°C, 25°C) and humidity (40–75% RH). Monitor degradation via HPLC every 3–6 months. Store in airtight containers with desiccants to prevent hydrolysis of the cyano group .
Experimental Design & Data Interpretation
Q. What are best practices for optimizing reaction yields in amide bond formation?
- Methodological Answer : Use coupling agents like HATU or EDCI with DMAP as a catalyst. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Purify via column chromatography (silica gel, gradient elution) to isolate the target compound. Yields >70% are achievable with stoichiometric control .
Q. How to address low reproducibility in biological assays involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
